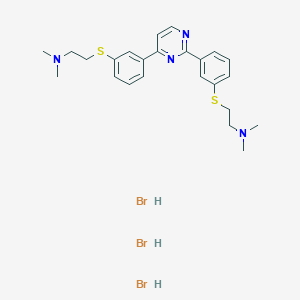
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions. Key steps include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfur Atoms: Sulfur atoms are introduced through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
作用機序
The mechanism of action of 2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine
- 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;dihydrobromide
Uniqueness
The trihydrobromide form of the compound is unique due to its specific salt form, which may influence its solubility, stability, and bioavailability. This form may also exhibit different reactivity and interaction profiles compared to other similar compounds.
特性
CAS番号 |
144085-64-3 |
|---|---|
分子式 |
C24H33Br3N4S2 |
分子量 |
681.4 g/mol |
IUPAC名 |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
InChI |
InChI=1S/C24H30N4S2.3BrH/c1-27(2)13-15-29-21-9-5-7-19(17-21)23-11-12-25-24(26-23)20-8-6-10-22(18-20)30-16-14-28(3)4;;;/h5-12,17-18H,13-16H2,1-4H3;3*1H |
InChIキー |
PHLWGQBNOIGCQR-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
正規SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
同義語 |
2-[3-[4-[3-(2-dimethylaminoethylsulfanyl)phenyl]pyrimidin-2-yl]phenyl] sulfanyl-N,N-dimethyl-ethanamine trihydrobromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















